molecular formula C13H14ClN3O B12172699 3-{[6-(4-Chlorophenyl)pyridazin-3-yl]amino}propan-1-ol

3-{[6-(4-Chlorophenyl)pyridazin-3-yl]amino}propan-1-ol

Cat. No.: B12172699
M. Wt: 263.72 g/mol
InChI Key: UUTZGWPPAQDVLH-UHFFFAOYSA-N
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Description

3-{[6-(4-Chlorophenyl)pyridazin-3-yl]amino}propan-1-ol is an organic compound that belongs to the class of pyridazines. Pyridazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a chlorophenyl group attached to the pyridazine ring, which is further connected to a propanol group through an amino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[6-(4-Chlorophenyl)pyridazin-3-yl]amino}propan-1-ol typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the Propanol Group: The final step involves the reaction of the intermediate with 3-aminopropanol under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[6-(4-Chlorophenyl)pyridazin-3-yl]amino}propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-{[6-(4-Chlorophenyl)pyridazin-3-yl]amino}propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[6-(4-Chlorophenyl)pyridazin-3-yl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyridazin-3(2H)-ones: These compounds share the pyridazine core structure and have diverse pharmacological activities.

    Isoxazolopyridines: These compounds contain an isoxazole ring fused to a pyridine ring and exhibit unique chemical properties.

Uniqueness

3-{[6-(4-Chlorophenyl)pyridazin-3-yl]amino}propan-1-ol is unique due to the presence of the chlorophenyl group and the propanol moiety, which confer specific chemical and biological properties

Properties

Molecular Formula

C13H14ClN3O

Molecular Weight

263.72 g/mol

IUPAC Name

3-[[6-(4-chlorophenyl)pyridazin-3-yl]amino]propan-1-ol

InChI

InChI=1S/C13H14ClN3O/c14-11-4-2-10(3-5-11)12-6-7-13(17-16-12)15-8-1-9-18/h2-7,18H,1,8-9H2,(H,15,17)

InChI Key

UUTZGWPPAQDVLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)NCCCO)Cl

Origin of Product

United States

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